molecular formula C11H11BrN2O B14796739 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine

1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine

Katalognummer: B14796739
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: RKCVYSYZJXXLEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-aminoethanol.

    Formation of Oxazole Ring: The 4-bromobenzaldehyde undergoes a cyclization reaction with 2-aminoethanol in the presence of an acid catalyst to form the oxazole ring.

    Introduction of Ethanamine Group: The resulting oxazole derivative is then reacted with ethylamine under controlled conditions to introduce the ethanamine group.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts .

Wissenschaftliche Forschungsanwendungen

1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H11BrN2O

Molekulargewicht

267.12 g/mol

IUPAC-Name

1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethanamine

InChI

InChI=1S/C11H11BrN2O/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3

InChI-Schlüssel

RKCVYSYZJXXLEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.